molecular formula C16H17Cl2N3O2S B2606900 2-(4-Chlorobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1329840-71-2

2-(4-Chlorobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2606900
CAS No.: 1329840-71-2
M. Wt: 386.29
InChI Key: AQVDCLFYOWMPNW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and tetrahydrothieno rings suggests that this compound may have a planar structure. The chlorine atom attached to the benzamido group could potentially participate in halogen bonding, influencing the overall shape and reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amide group is known to participate in a variety of reactions, including nucleophilic acyl substitution and condensation reactions . The pyridine ring can undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amide group could result in the formation of hydrogen bonds, influencing its solubility and stability .

Scientific Research Applications

Phenolic Compounds in Pharmacology

Phenolic compounds, such as chlorogenic acid (CGA), are recognized for their diverse pharmacological effects, including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities. CGA's role in modulating lipid and glucose metabolism suggests its potential in treating metabolic disorders such as diabetes and obesity. This highlights the importance of phenolic compounds in developing therapeutic agents for a range of diseases (Naveed et al., 2018).

Substituted Tetrahydropyrimidine Derivatives

Substituted 1,2,3,4 tetrahydropyrimidine derivatives have demonstrated in vitro anti-inflammatory activity, which underscores the therapeutic potential of such compounds in designing new anti-inflammatory drugs. The synthesis and characterization of these derivatives provide insights into the structure-activity relationship critical for drug development (Gondkar, Deshmukh, & Chaudhari, 2013).

Phenothiazines and Their Biological Activities

Recent studies on phenothiazine derivatives have revealed a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The modification of phenothiazines has led to compounds with significant therapeutic potential, demonstrating the importance of heterocyclic compounds in medicinal chemistry (Pluta, Morak-Młodawska, & Jeleń, 2011).

Heterocyclic Compounds in Drug Design

Heterocyclic compounds, especially those containing pyridine, imidazole, and pyrimidine rings, are crucial in the design of CNS acting drugs. These compounds serve as lead molecules for synthesizing new drugs with potential CNS activities, indicating the vast scope of heterocyclic chemistry in drug discovery and development (Saganuwan, 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could involve further exploration of its chemical reactivity and potential uses. For example, it could be investigated for its potential use as a pharmaceutical compound, given the biological activity of similar compounds .

Properties

IUPAC Name

2-[(4-chlorobenzoyl)amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2S.ClH/c1-20-7-6-11-12(8-20)23-16(13(11)14(18)21)19-15(22)9-2-4-10(17)5-3-9;/h2-5H,6-8H2,1H3,(H2,18,21)(H,19,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVDCLFYOWMPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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